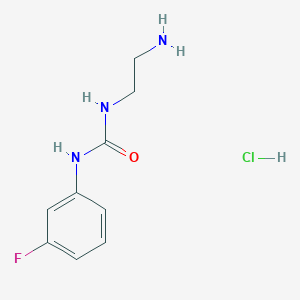
6-(3-Ethoxyphenyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Ethoxyphenyl)pyridin-3-amine: is an organic compound with the molecular formula C13H14N2O It consists of a pyridine ring substituted at the 3-position with an amino group and at the 6-position with a 3-ethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination of 6-(3-Ethoxyphenyl)pyridine
Starting Material: 6-(3-Ethoxyphenyl)pyridine
Reagent: Ammonia or an amine source
Catalyst: Palladium on carbon (Pd/C)
Conditions: Hydrogenation under mild conditions
-
Nucleophilic Aromatic Substitution
Starting Material: 6-(3-Ethoxyphenyl)-3-chloropyridine
Reagent: Ammonia or primary amine
Conditions: Elevated temperature and pressure
Industrial Production Methods
Industrial production of 6-(3-Ethoxyphenyl)pyridin-3-amine typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Oxidized derivatives such as nitro compounds or carboxylic acids
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Conditions: Solvents like ethanol or ether, room temperature
Products: Reduced derivatives such as amines or alcohols
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide), Nucleophiles (e.g., amines, thiols)
Conditions: Solvents like dichloromethane, room temperature to reflux
Products: Substituted pyridines or phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 6-(3-Ethoxyphenyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in coatings, polymers, and electronic materials.
Wirkmechanismus
The mechanism of action of 6-(3-Ethoxyphenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, ion channels, and G-protein-coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-Ethoxyphenyl)pyridin-3-amine
- 6-(3-Methoxyphenyl)pyridin-3-amine
- 6-(3-Ethoxyphenyl)pyridin-2-amine
Uniqueness
6-(3-Ethoxyphenyl)pyridin-3-amine is unique due to the specific positioning of the ethoxy group on the phenyl ring and the amino group on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications. Further research into its properties and applications could lead to new discoveries and innovations.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
6-(3-ethoxyphenyl)pyridin-3-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-12-5-3-4-10(8-12)13-7-6-11(14)9-15-13/h3-9H,2,14H2,1H3 |
InChI-Schlüssel |
ALUFUHJLNAVSDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
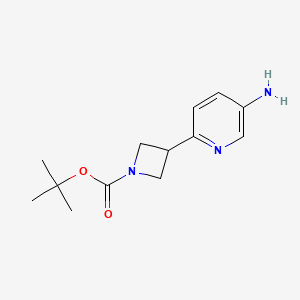
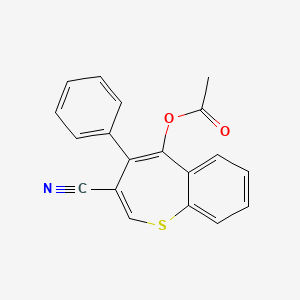

amine](/img/structure/B12084484.png)
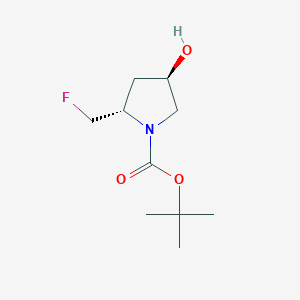

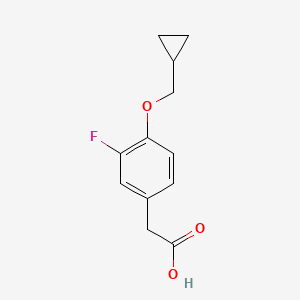
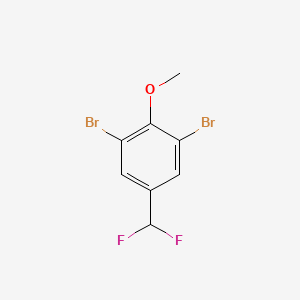

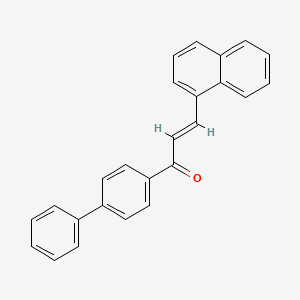

![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
